
Nalanthalide
説明
Synthesis Analysis
The first total synthesis of nalanthalide was accomplished through a convergent and enantioselective methodology, utilizing coupling reactions of trans-decalin with 3-lithio-γ-pyrone. Key steps included the [2,3]-Wittig rearrangement for stereogenic center installation at C9 and the formation of the exo-methylene function at C8. This synthesis pathway is significant for the controlled and efficient production of nalanthalide, enabling further study and application of its biological activities (Abe et al., 2006).
Molecular Structure Analysis
Nalanthalide's molecular structure is characterized by its diterpenoid pyrone framework, a distinctive feature among natural products. The structure-activity relationship analyses of nalanthalide derivatives have contributed to understanding its interaction with biological targets, especially the Kv1.3 channel. The molecular structure is pivotal in nalanthalide's function as a Kv1.3 blocker, demonstrating the compound's potential in therapeutic applications (Goetz et al., 2001).
科学的研究の応用
Voltage-Gated Potassium Channel Kv1.3 Blocker
Nalanthalide is identified as a novel diterpenoid pyrone blocker of the voltage-gated potassium channel Kv1.3. This discovery was made through the isolation and structural elucidation of nalanthalide, highlighting its potential in biological activities related to potassium channels (Goetz et al., 2001).
Synthetic Methods
The first total synthesis of nalanthalide, emphasizing its role as a potential Kv1.3 blocking agent, was achieved in a convergent manner. This synthesis utilized a coupling reaction and a [2,3]-Wittig rearrangement, which underlines its complexity and potential for further biological applications (Abe et al., 2006).
Total Synthesis and Methodology
A comprehensive review of the total synthesis of biologically active diterpenoid pyrones, including nalanthalide, was conducted. This research focused on the methodology and strategy for synthesizing these compounds, highlighting the scientific interest in nalanthalide and related compounds (Katoh, 2014).
Microbial Production
A study on hyphomycetous fungi identified potent indole diterpene antagonists of calcium-gated potassium ion channels, with one of the strains producing nalanthalide. This research provides insights into the microbial origins of nalanthalide and its potential applications in modulating potassium ion channels (Bills et al., 2002).
作用機序
Target of Action
Nalanthalide, also known as (-)-Nalanthalide, is a pyranone diterpenoid . The primary target of Nalanthalide is the voltage-gated potassium channel Kv1.3 . This channel plays a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons and muscle cells .
Mode of Action
Nalanthalide acts as a blocker of the voltage-gated potassium channel Kv1.3 . By inhibiting this channel, Nalanthalide prevents the flow of potassium ions out of the cell, which can alter the membrane potential and disrupt the normal function of the cell .
Biochemical Pathways
The inhibition of the voltage-gated potassium channel kv13 can affect various cellular processes, including cell excitability, neurotransmitter release, heart rate, insulin secretion, neuronal excitability, epithelial electrolyte transport, smooth muscle contraction, and cell volume .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
The molecular and cellular effects of Nalanthalide’s action are largely dependent on its inhibition of the voltage-gated potassium channel Kv1.3. This inhibition can lead to changes in cell excitability and function, potentially leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nalanthalide. Factors such as temperature, pH, and the presence of other ions can affect the activity of the voltage-gated potassium channel Kv1.3 and, therefore, the effectiveness of Nalanthalide . Additionally, the synthetic method used for the preparation of Nalanthalide can have a notable impact on its regulation and control .
特性
IUPAC Name |
[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADBFKZGNOVDI-PELMAWFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099690 | |
| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145603-76-5 | |
| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145603-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Nalanthalide and where is it found?
A1: (-)-Nalanthalide is a diterpenoid pyrone natural product originally isolated from a microorganism. [] It is classified as a potential blocker of the voltage-gated potassium channel Kv1.3. [] Further research has identified its presence in fungal fermentations. [, ]
Q2: What is the significance of the total synthesis of Nalanthalide?
A2: The first total synthesis of (-)-Nalanthalide was achieved through a convergent approach, utilizing a coupling reaction of a trans-decalin structure with 3-lithio-γ-pyrone. [] This synthesis is significant because it confirms the absolute configuration of the natural product and enables further investigation of its biological activity and potential therapeutic applications. [, ]
Q3: How does the structure of Nalanthalide relate to its activity?
A3: While the exact mechanism of action of Nalanthalide is still under investigation, research on similar diterpenoid γ-pyrones like Subglutinols A and B suggests that both the pyrone moiety and the decalin skeleton are crucial for immunosuppressive activity. [] Modifications to the hydroxyl group position and the type of substituent on the diterpenoid structure significantly influence the level of IL-2 production inhibition, a key indicator of immunosuppressive activity. [] For instance, the presence of isobutene instead of ethene in the diterpenoid structure, and an R configuration at the C-12 position, were found to enhance activity. []
Q4: What are the potential therapeutic applications of Nalanthalide?
A4: Nalanthalide exhibits potential as an immunosuppressant due to its ability to block the Kv1.3 potassium channel. [, ] Kv1.3 channels play a crucial role in T cell activation, and blocking these channels can lead to immunosuppression. [] This suggests that Nalanthalide could be further investigated for its potential in treating autoimmune diseases and preventing organ rejection after transplantation. []
Q5: What is the current research focus regarding Nalanthalide?
A5: Current research on Nalanthalide and related diterpenoid pyrones focuses on understanding their mechanism of action at the molecular level. [] This includes investigating their interaction with specific targets like Kv1.3 channels, as well as their influence on downstream signaling pathways involved in T cell activation and proliferation. [] Additionally, researchers are exploring structure-activity relationships to identify structural modifications that can optimize the immunosuppressive activity and potentially reduce side effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
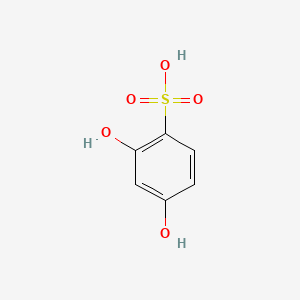

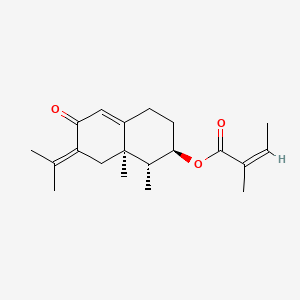
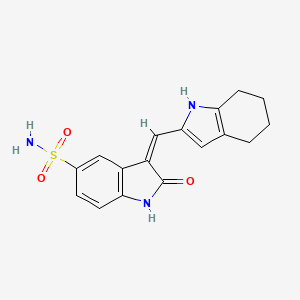

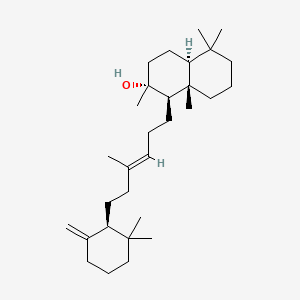
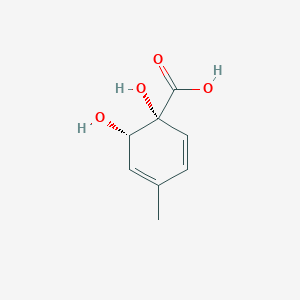

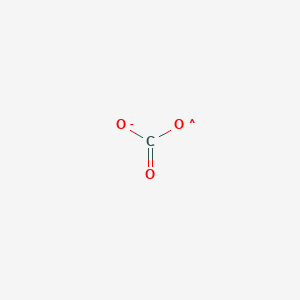
![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)